QD325

Reactive Oxygen Species Pancreatic Cancer Redox Modulator

Inconsistent ROS induction with generic redox compounds undermines PDAC research reproducibility. QD325-the most potent candidate from a lead optimization campaign-delivers rapid, robust ROS accumulation with a dual mechanism that also inhibits mitochondrial transcription at elevated concentrations. • Induces Nrf2-mediated oxidative stress and UPR (NQO1, HMOX1, DDIT3, HSPA5) with IC50 of 0.9 µM in PDAC cells. • Validated in vivo: 5 mg/kg (5×/week) significantly delays MIA PaCa-2 tumor growth without systemic toxicity. • Supplied with CoA-confirmed purity; suitable for monotherapy efficacy testing and combination studies.

Molecular Formula C20H13N3O2
Molecular Weight 327.343
CAS No. 2132410-88-7
Cat. No. B610378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQD325
CAS2132410-88-7
SynonymsQD325;  QD-325;  QD 325.
Molecular FormulaC20H13N3O2
Molecular Weight327.343
Structural Identifiers
SMILESO=C1C(NC2=CC=C(C3=CC=CC=C3)C=C2)=CC(C4=NC=NC=C41)=O
InChIInChI=1S/C20H13N3O2/c24-18-10-17(20(25)16-11-21-12-22-19(16)18)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23H
InChIKeyYOULFPRRTVALHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QD325: Redox Modulator for PDAC Research


QD325 is a quinazolinedione (QD)-based small molecule redox modulator (CAS: 2132410-88-7, C20H13N3O2, MW 327.34) that induces reactive oxygen species (ROS) in pancreatic ductal adenocarcinoma (PDAC) cells [1]. It emerged from a lead optimization campaign as a ROS inducer and inhibitor of mitochondrial transcription [1]. QD325 induces Nrf2-mediated oxidative stress and unfolded protein responses (UPR), as demonstrated by dose-dependent increases in NQO1, HMOX1, DDIT3, and HSPA5 gene expression [1]. It was well tolerated in vivo and significantly delayed tumor growth in MIA PaCa-2 xenograft mouse models without systemic toxicity [1].

QD325 Procurement: Compound Specificity


Quinazolinediones (QDs) as a class exhibit redox-modulating activity, but potency and induction profiles vary dramatically among analogs [1]. QD325 is the most potent candidate from a lead optimization campaign, demonstrating stronger and more rapid ROS accumulation compared to earlier analogs such as QD232 [2]. Further, QD325 uniquely blocks mitochondrial function by inhibiting mtDNA transcription and downregulating mtDNA-encoded OXPHOS enzymes at higher concentrations—a dual mechanism not uniformly present across QD analogs [1]. Generic substitution with other QD compounds or broader ROS inducers without confirming these specific potency and mechanistic profiles risks experimental inconsistency and reduced in vivo efficacy.

QD325: Differentiation Evidence


Superior ROS Induction vs. QD232

QD325 induces stronger and more rapid ROS accumulation in MiaPaCa-2 pancreatic cancer cells compared to the earlier analog QD232 [1]. QD325 was identified as the most potent redox modulator candidate from a lead optimization campaign that included QD232 and QD326 [1].

Reactive Oxygen Species Pancreatic Cancer Redox Modulator

NQO1 and HO-1 Induction vs. QD232

QD325 induces protein expression of oxidative stress responsive genes NQO1 and HO-1 to different extents compared to QD232 in multiple PDAC cell lines [1]. Expression levels were quantified by ImageJ and normalized to respective loading controls from three independent experiments [1].

Nrf2 Pathway Oxidative Stress Protein Expression

Unique mtDNA Transcription & OXPHOS Inhibition

At higher concentrations, QD325 blocks mitochondrial function by inhibiting mtDNA transcription and downregulating mtDNA-encoded OXPHOS enzymes [1]. This mechanism involves abrogating the mitochondrial D-loop critical for mtDNA transcription [1]. QD325 causes selective inhibition of mitochondrial genome transcription while sparing nuclear transcription [2].

Mitochondrial Transcription OXPHOS Cancer Metabolism

In Vivo Tumor Inhibition with Tolerability

QD325 at 5 mg/kg administered five times per week significantly delayed tumor growth in MIA PaCa-2 xenograft-bearing NOD/SCID mice compared to vehicle control, with no effect on body weight and no major microscopic changes in major organs [1]. QD325 decreased Ki67 index (percentage of Ki67-positive cells) in treated tumors [1].

In Vivo Efficacy Xenograft Model Tolerability

Cytotoxicity Profile in PDAC Cells

QD325 demonstrates potent cytotoxic activity against PDAC cells with an IC50 value of 0.9 μM, inducing Nrf2-mediated oxidative stress and unfolded protein responses [1]. This IC50 value represents the potency of the lead-optimized compound.

Cytotoxicity PDAC Cell Lines IC50

QD325: Validated Applications in PDAC


Preclinical PDAC Efficacy Studies

QD325 is validated for preclinical in vivo efficacy studies in PDAC xenograft models. It significantly delays MIA PaCa-2 tumor growth at 5 mg/kg (5x/week) with maintained body weight and no major organ toxicity [1]. This makes QD325 suitable for monotherapy efficacy testing and as a benchmark compound for comparative studies against other PDAC therapeutics.

mtDNA Transcription & OXPHOS Inhibition Studies

QD325 uniquely inhibits mtDNA transcription and downregulates mtDNA-encoded OXPHOS enzymes at higher concentrations, via abrogation of the mitochondrial D-loop [1]. This property makes QD325 a valuable chemical probe for investigating mitochondrial genome transcription regulation, mitochondrial dysfunction in cancer, and the interplay between ROS induction and metabolic reprogramming [2].

Nrf2 Oxidative Stress & UPR Pathway Analysis

QD325 induces dose-dependent increases in RNA synthesis of Nrf2 target genes (NQO1, HMOX1) and UPR genes (DDIT3, HSPA5) [1]. It also induces time-dependent protein expression changes in NQO1, HO-1, CHOP, and GRP78 across multiple PDAC cell lines [1]. QD325 serves as a robust tool compound for activating and studying these stress response pathways in pancreatic cancer cells.

ROS-Based Combination Therapy Studies

As a potent ROS inducer that also impairs mitochondrial function, QD325 provides a dual-pronged approach to overwhelm cancer cell redox adaptation. It is well suited for combination studies with agents that further stress antioxidant defense systems (e.g., GSH synthesis inhibitors) or with standard-of-care PDAC chemotherapeutics to explore synergistic antitumor effects [1].

Technical Documentation Hub

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